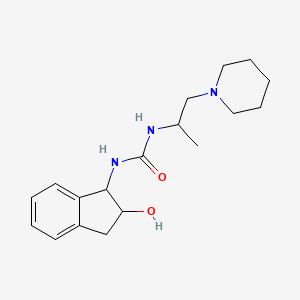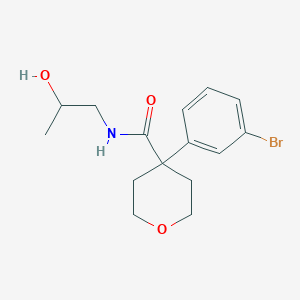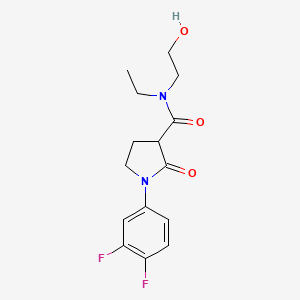![molecular formula C19H22N2O3 B6639612 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea is a small molecule inhibitor that has been studied extensively for its potential use in treating various diseases.
作用機序
The mechanism of action of 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea involves binding to specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are important for cell signaling and regulation. This leads to a reduction in cell growth and proliferation, which can be beneficial in treating diseases such as cancer.
Biochemical and Physiological Effects
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in cell growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in treating diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, which can be useful in studying their role in disease. However, one limitation is its potential toxicity. Like many small molecule inhibitors, it can have off-target effects and may not be suitable for use in certain cell types or animal models.
将来の方向性
There are several future directions for research on 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea. One area of interest is its potential use in combination therapy with other drugs. It has been shown to enhance the activity of certain chemotherapy drugs, which could improve their effectiveness in treating cancer. Another area of interest is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in slowing the progression of these diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea involves several steps. The starting materials are 2-ethoxy-4-methylphenyl isocyanate and (1R,2S)-2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. These are reacted together in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
科学的研究の応用
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases.
特性
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-24-17-10-12(2)8-9-15(17)20-19(23)21-18-14-7-5-4-6-13(14)11-16(18)22/h4-10,16,18,22H,3,11H2,1-2H3,(H2,20,21,23)/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAXTXHVZPRQMK-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)



![3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B6639542.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)
![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)